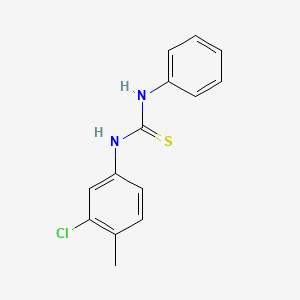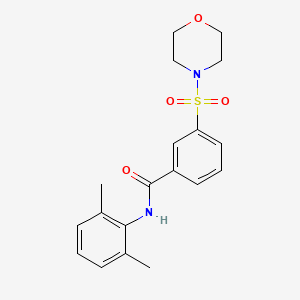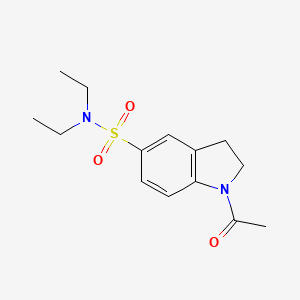![molecular formula C20H28N2O5S B5796101 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is commonly referred to as CM-10 and is known for its use in scientific research. CM-10 is synthesized through a specific method and has been found to have a mechanism of action that is useful in various research applications.
作用机制
The mechanism of action of CM-10 involves the selective blocking of ion channels. Specifically, CM-10 blocks the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. CM-10 has been found to block TRPV1 by binding to a specific site on the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-10 are related to its mechanism of action. By selectively blocking TRPV1, CM-10 can affect the function of cells and tissues that express this ion channel. For example, TRPV1 is expressed in sensory neurons and is involved in the perception of pain. By blocking TRPV1, CM-10 can reduce pain perception. CM-10 has also been found to have anti-inflammatory effects, which may be related to its ability to block TRPV1.
实验室实验的优点和局限性
One advantage of using CM-10 in lab experiments is its selectivity for TRPV1. This allows researchers to study the function of this ion channel without affecting other ion channels. However, one limitation of using CM-10 is its specificity for TRPV1. This means that it may not be useful in studies that do not involve this ion channel.
未来方向
There are several future directions for the use of CM-10 in scientific research. One area of interest is the study of the role of TRPV1 in various diseases, such as chronic pain and inflammation. CM-10 may be useful in developing new treatments for these conditions. Another future direction is the development of new compounds that are similar to CM-10 but have improved selectivity and potency. These compounds may have even greater utility in scientific research. Finally, CM-10 may be useful in the study of other ion channels that are structurally similar to TRPV1. By understanding the function of these ion channels, researchers may be able to develop new treatments for a variety of diseases.
合成方法
The synthesis of CM-10 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxy-3-nitrobenzene, which is reduced to 4-methoxy-3-aminobenzene. The resulting compound is then reacted with 4-morpholinosulfonyl chloride to form 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene. The final step involves the reaction of 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene with 1-cyclohexene-1-carboxylic acid to form CM-10.
科学研究应用
CM-10 has been found to have various scientific research applications. One of the main uses of CM-10 is in the study of ion channels. Ion channels are membrane proteins that allow the passage of ions across cell membranes. CM-10 has been found to selectively block certain ion channels, making it useful in the study of their function.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-18-8-7-17(20(23)21-10-9-16-5-3-2-4-6-16)15-19(18)28(24,25)22-11-13-27-14-12-22/h5,7-8,15H,2-4,6,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWKROGGTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

